molecular formula C5H7BrN2O B1371298 (4-bromo-2-methyl-1H-imidazol-5-yl)methanol

(4-bromo-2-methyl-1H-imidazol-5-yl)methanol

Cat. No. B1371298
M. Wt: 191.03 g/mol
InChI Key: RFNWWGZVGMIOCQ-UHFFFAOYSA-N
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Patent
US06358956B1

Procedure details

4-Bromo-5-hydroxymethyl-2-methylimidazole was prepared according to the procedure described by S. P. Watson, Synthetic Communications, 22, 2971-2977 (1992). A solution of 4-bromo-5-hydroxymethyl-2-methylimidazole (4.18 g, 21.9 mmol) was refluxed with manganese dioxide (16.1 g) in 1:1 methylene chloride:dioxane (200 mL) for 16 h. The cooled reaction was filtered through celite and concentrated to yield the title compound as a pale yellow solid.
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([CH3:9])[NH:5][C:6]=1[CH2:7][OH:8].C(Cl)Cl>[O-2].[O-2].[Mn+4].O1CCOCC1>[Br:1][C:2]1[N:3]=[C:4]([CH3:9])[NH:5][C:6]=1[CH2:7][OH:8].[Br:1][C:2]1[N:3]=[C:4]([CH3:9])[NH:5][C:6]=1[CH:7]=[O:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
4.18 g
Type
reactant
Smiles
BrC=1N=C(NC1CO)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
16.1 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction
FILTRATION
Type
FILTRATION
Details
was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(NC1CO)C
Name
Type
product
Smiles
BrC=1N=C(NC1C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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